6'-amino-3'-methyl-2'H-spiro[4-azabicyclo[2.2.2]octane-2,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
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Overview
Description
6’-amino-3’-methyl-2’H-spiro[4-azabicyclo[22This compound is characterized by the presence of a spiro-fused pyrano[2,3-c]pyrazole ring system, which is known for its diverse biological activities and synthetic versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-amino-3’-methyl-2’H-spiro[4-azabicyclo[2.2.2]octane-2,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the four-component condensation of carbonyl compounds, malononitrile, β-keto esters, and hydrazine hydrate in ethanol in the presence of a catalyst such as triethylamine . This method is advantageous due to its operational simplicity, high yields, and environmentally friendly conditions.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using microwave-assisted synthesis or ultrasound-assisted synthesis, which are energy-efficient techniques that reduce reaction times and improve yields . The use of benign catalysts and biodegradable solvents further enhances the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6’-amino-3’-methyl-2’H-spiro[4-azabicyclo[2.2.2]octane-2,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varied functional groups, enhancing the compound’s versatility in synthetic applications .
Scientific Research Applications
6’-amino-3’-methyl-2’H-spiro[4-azabicyclo[2.2.2]octane-2,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Industry: Employed as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of 6’-amino-3’-methyl-2’H-spiro[4-azabicyclo[2.2.2]octane-2,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of the human Chk1 kinase enzyme, which plays a crucial role in cell cycle regulation and DNA damage response . The compound’s structural features allow it to bind to specific sites on the enzyme, thereby blocking its activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6’-amino-3’-methyl-2-oxo-1’H-spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile
- 6’-amino-3’-methyl-2-oxo-1’-phenyl-1’H-spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile
Uniqueness
Compared to similar compounds, 6’-amino-3’-methyl-2’H-spiro[4-azabicyclo[2.2.2]octane-2,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile stands out due to its unique spiro-fused structure, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its broad spectrum of biological activities make it a versatile and valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C14H17N5O |
---|---|
Molecular Weight |
271.32 g/mol |
IUPAC Name |
6'-amino-3'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile |
InChI |
InChI=1S/C14H17N5O/c1-8-11-13(18-17-8)20-12(16)10(6-15)14(11)7-19-4-2-9(14)3-5-19/h9H,2-5,7,16H2,1H3,(H,17,18) |
InChI Key |
CBTAWTGWJVIYKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)OC(=C(C23CN4CCC3CC4)C#N)N |
Origin of Product |
United States |
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